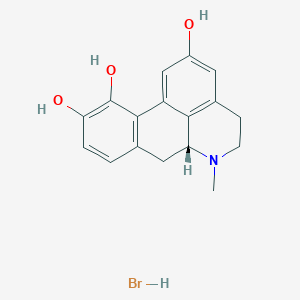

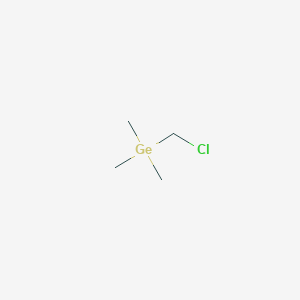

Chloromethyltrimethylgermane

カタログ番号 B1609857

CAS番号:

5830-55-7

分子量: 167.21 g/mol

InChIキー: ZKNHDYVIBKUBQU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Synthesis and Chemical Applications

- Silicon Synthesis : Chloromethyltrimethylgermane plays a role in silicon synthesis. For instance, treatment of chloromethyltrimethylsilane with sec-BuLi in THF at -78° produces chloromethyl(tri-methylsilyl)lithium, which when treated with aldehydes and ketones, yields homologated aldehydes (Burford, Cooke, Roy, & Magnus, 1983).

- Trichlorosilylation of Chlorogermanes : Chloromethyltrimethylgermane reacts with trichlorosilane and triethylamine, leading to the formation of trichlorosilylgermanes and branched stannylsilanes. These reactions are key in developing novel solid compounds and understanding the constitution of complex chemical structures (Müller, Mont, Ruthe, Jones, & Marsmann, 1999).

Environmental and Analytical Chemistry

- Micellization and Catalytic Activity : The kinetic study of basic hydrolysis of ethyl p-nitrophenyl chloromethyl phosphonate reveals insights into the structural behavior and catalytic activity of specific micellar systems. Chloromethyltrimethylgermane-related compounds play a role in understanding these processes (Zakharova, Valeeva, Zakharov, Ibragimova, Kudryavtseva, & Harlampidi, 2003).

- Sample Preparation in Water Samples : A method involving surfactant-assisted dispersive liquid-liquid microextraction, with compounds related to Chloromethyltrimethylgermane, enhances the extraction and determination of environmental contaminants in water samples (Moradi, Yamini, Esrafili, & Seidi, 2010).

Industrial and Material Science

- Enhanced Reduction of Contaminants : Research on combining reduction materials with sorption materials, such as surfactant-modified zeolite and zerovalent iron, has shown enhanced removal of contaminants like chromate and perchloroethylene from water. Chloromethyltrimethylgermane-related compounds contribute to these advances in water treatment technology (Li, Jones, Bowman, & Helferich, 1999).

- Anion Exchange Membrane Development : The development of anion exchange membranes using chlorotrimethylsilane, a compound related to Chloromethyltrimethylgermane, facilitates phosphoric acid concentration and purification processes in electro-electrodialysis. This research contributes to advancing membrane technology for industrial applications (Duan, Wang, Wang, Xie, Zhou, & Ye, 2018).

Textile Industry

- Reactive Dyeing of Cotton : Chloromethyltrimethylgermane-related compounds are used in the textile industry, such as in the cationization of cotton fabric to improve dyeability and fastness properties. This process demonstrates the role of these compounds in enhancing textile dyeing techniques (Montazer, Malek, & Rahimi, 2007).

Photochemical Studies

- Direct Observation of Germyl Radicals : Studies involving germyl ketones and laser-photolysis techniques have enabled direct observation of germyl radicals. Chloromethyltrimethylgermane and its derivatives play a significant role in these photochemical studies, contributing to the understanding of radical behaviors (Mochida, Ichikawa, Okui, Sakaguchi, & Hayashi, 1985).

Agricultural Chemistry

- Pesticide Exposure and Neurobehavioral Performance : Research on organophosphorus pesticide exposure, including chlorpyrifos which is related to Chloromethyltrimethylgermane, highlights the impact of such substances on neurobehavioral performance in adolescents. This study is crucial for understanding the occupational hazards in agricultural settings (Rohlman, Ismail, Rasoul, Bonner, Hendy, Mara, Wang, Olson, 2016).

Safety And Hazards

特性

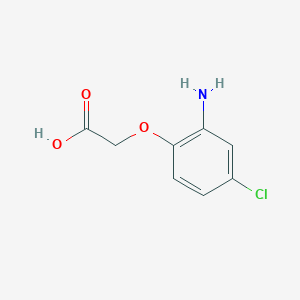

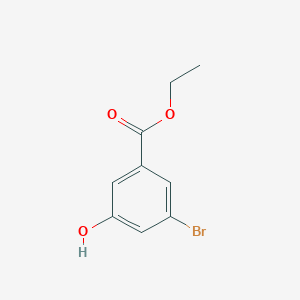

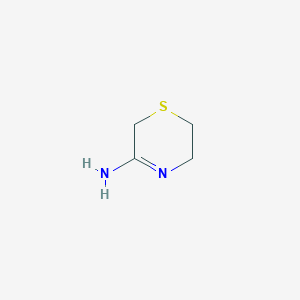

IUPAC Name |

chloromethyl(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNHDYVIBKUBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463651 | |

| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyltrimethylgermane | |

CAS RN |

5830-55-7 | |

| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

12

Citations

Incidental to this work on the preparation of chloromethyl derivatives of germanium and silicon it was found that dimethyl-bis-(chloromethyl)-si-lane forms a dilithium derivative,(CH3) 2Si …

Number of citations: 85

pubs.acs.org

gem-Silylborylation of halomethyllithiums with silylboranes allows us to prepare boryl(silyl)methanes substituted by such heteroatoms as Cl, Br, I, O, S, Si, Ge, and Sn in high yields. With …

Number of citations: 34

www.sciencedirect.com

A study of the effect of Group IV organometallic substituents in the side-chains of polysiloxanes on the properties of the polymers necessitated preparation of a variety of bifunctional …

Number of citations: 57

pubs.acs.org

… Chloromethyltrimethylgermane, chloromethyldimethylsilane and chloromethyldiethylsilane were prepared by the reaction of the chloromethyl derivatives obtained by the diazomethane …

Number of citations: 14

pubs.acs.org

1218 Bott, Eaborn, Pande, and Swaddle: is 1.7 times as great as that of the Me, Si* CH, group. Thus we conclude that the Me, Ge group releases electrons to the methylene group more …

Number of citations: 22

pubs.rsc.org

… Organie derivatives of germanium and tin with halogen atoms indirectly attached to the central element as in the cases of chloromethyltrimethyltin and chloromethyltrimethylgermane …

Number of citations: 5

search.proquest.com

Since 1966, the silicon-carbon double bond has been elevated from the position of a nonexistent species to a Well-established reactive intermediate. This dissertation Will describe the …

Number of citations: 5

search.proquest.com

This thesis is divided into three parts. In the first, cation radicals of benzyltrialkylsilanes were generated using photoinduced electron transfer and characterized using transient …

Number of citations: 1

search.proquest.com

Fifteen β-trimethylsilylamine- and related amine-N-oxyls were generated by oxidation of the parent amines with m-chloroperoxybenzoic acid. Studies on the preferred conformation of …

Number of citations: 22

www.sciencedirect.com

The thesis describes the development of novel radical coupling transformations, visible light-induced palladium-catalyzed alkyl Heck reaction of primary, secondary, and tertiary alkyl …

Number of citations: 2

search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)